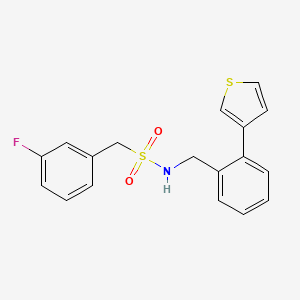

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide is a compound that is widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and it is commonly used as a tool compound to investigate various biological processes.

Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide: (abbreviated as TFPB) can serve as a valuable building block in organic synthesis. One notable application is its use in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have reported successful protodeboronation of primary, secondary, and tertiary alkyl boronic esters using TFPB as a catalyst . This reaction pathway enables the conversion of boronic esters into other functional groups, expanding the synthetic toolbox for chemists.

Covalent Organic Frameworks (COFs) Linkers

TFPB plays a crucial role in constructing covalent organic frameworks (COFs). COFs are porous, crystalline materials with potential applications in gas storage, catalysis, and drug delivery. As a linker, TFPB contributes to the formation of robust and ordered COF structures. Researchers have explored its use in creating COFs with tailored properties, such as high surface area and tunable pore sizes . These COFs hold promise for applications in separation processes, sensing, and heterogeneous catalysis.

Fluorinated Sulfonamide Derivatives

The presence of a fluorine atom in TFPB enhances its chemical reactivity and stability. Fluorinated sulfonamide derivatives, including TFPB, exhibit unique properties due to the combination of fluorine and sulfonamide functional groups. Researchers have investigated these derivatives for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The fluorine substitution enhances bioavailability and metabolic stability, making TFPB an interesting candidate for drug development .

Photophysical Properties

TFPB’s molecular structure influences its photophysical properties. Researchers have studied its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Understanding these properties is essential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. By fine-tuning the molecular design, TFPB derivatives could contribute to efficient energy transfer and light emission .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules to create functional assemblies. TFPB’s aromatic core and sulfonamide groups enable it to participate in host-guest interactions, self-assembly, and molecular recognition. Researchers have used TFPB-based building blocks to construct supramolecular architectures, such as coordination cages and inclusion complexes. These structures have applications in drug delivery, sensing, and molecular machines .

Materials Science

TFPB’s rigid and planar structure makes it interesting for materials science applications. Researchers have incorporated TFPB into polymer matrices, nanoparticles, and thin films. Its presence can influence mechanical properties, thermal stability, and charge transport. For instance, TFPB-containing polymers may find use in organic electronics, sensors, and membranes. Exploring its compatibility with other materials opens up possibilities for novel hybrid materials .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO2S2/c19-17-6-3-4-14(10-17)13-24(21,22)20-11-15-5-1-2-7-18(15)16-8-9-23-12-16/h1-10,12,20H,11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSAMLDVRGFUTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414160.png)

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2414161.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)

![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2414177.png)

![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)